sec-Butyl-thiourea
Overview
Description
sec-Butyl-thiourea is an organosulfur compound with the chemical formula C₅H₁₂N₂S. It belongs to the class of thioureas, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thioureas have a wide range of applications in organic synthesis and various industries due to their versatile chemical properties.
Mechanism of Action
Target of Action
Sec-Butyl-thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various biological targets, including enzymes and cellular receptors, contributing to their broad range of biological activities .
Mode of Action
Thiourea derivatives are known to act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . This property could potentially contribute to the biological activity of this compound.
Biochemical Pathways
Thiourea derivatives have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that thiourea derivatives likely interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
Thiourea derivatives have been reported to have diverse biological applications, suggesting that they likely have multiple molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
sec-Butyl-thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as glucose-6-phosphatase and acetylcholinesterase . These interactions are primarily due to the sulfur atom in this compound, which can form strong bonds with the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular metabolism, affecting processes such as glucose utilization and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can cause conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butyl-thiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide, followed by the addition of an acid to form the thiourea derivative. The general reaction scheme is as follows:
- sec-Butylamine reacts with carbon disulfide to form sec-butylisothiocyanate.
- sec-Butylisothiocyanate is then treated with an acid, such as hydrochloric acid, to yield this compound.
The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl-thiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfinic or sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: sec-Butyl-sulfinic acid or sec-Butyl-sulfonic acid.
Reduction: sec-Butylamine.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Scientific Research Applications
sec-Butyl-thiourea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and anticancer properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the sec-butyl group.
Phenylthiourea: A derivative with a phenyl group instead of the sec-butyl group.
Cyclohexylthiourea: A derivative with a cyclohexyl group.
Uniqueness of sec-Butyl-thiourea
This compound is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to other thiourea derivatives. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
butan-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOLCYFWRFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391667 | |
Record name | sec-Butyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-99-9 | |
Record name | sec-Butyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the research confirms the presence of sec-butyl isothiocyanate in both wasabi and mustard, it concludes that this compound exists in much smaller quantities compared to allyl isothiocyanate. The study found a ratio of 100:7-10 for allyl isothiocyanate to sec-butyl isothiocyanate in wasabi and 100:5 in mustard []. This suggests that while sec-butyl isothiocyanate might contribute to the overall flavor profile, its role in the pungency of these plants is likely minor compared to allyl isothiocyanate. Further research focusing on sensory analysis would be needed to fully understand the specific contribution of sec-butyl isothiocyanate to the taste and aroma of wasabi and mustard.
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